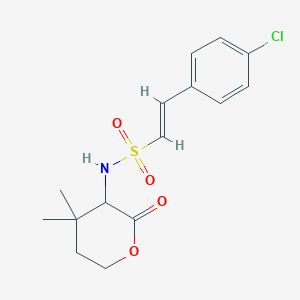
2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. Some thiazoles are used in commercial applications, primarily in dye manufacturing .
Molecular Structure Analysis
The molecular structure of thiazole derivatives typically includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the nitrophenyl group suggests that there is a nitro group (-NO2) attached to a phenyl group (a variant of a benzene ring) in the molecule.Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .Mecanismo De Acción
The mechanism of action of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cancer cell growth, bacterial growth, or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and certain bacteria. In vivo studies have shown that the compound can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide in lab experiments include its potential anticancer, antibacterial, and anti-inflammatory activities. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide. These include:
1. Further studies on the mechanism of action of the compound to fully understand its potential applications in scientific research.
2. Studies on the potential side effects of the compound in order to determine its safety for use in humans.
3. Studies on the efficacy of the compound in animal models of cancer, bacterial infections, and inflammation.
4. Development of new derivatives of the compound with improved efficacy and safety profiles.
5. Studies on the potential use of the compound as a lead compound for the development of new drugs for cancer, bacterial infections, and inflammation.
Conclusion:
In conclusion, this compound is a thiazolyl benzamide derivative with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its anticancer, antibacterial, and anti-inflammatory activities. However, further studies are needed to fully understand its mechanism of action, potential side effects, and efficacy in animal models.
Métodos De Síntesis
There have been several methods used for the synthesis of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide. One such method involves the reaction of 4-(4-nitrophenyl)thiazol-2-amine with 2-chloro-N-(methylthio)benzamide in the presence of potassium carbonate. Another method involves the reaction of 4-(4-nitrophenyl)thiazol-2-amine with 2-(methylthio)benzoyl chloride in the presence of triethylamine. The synthesized compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has potential applications in scientific research. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its antibacterial activity and has shown potential in inhibiting the growth of certain bacteria. Additionally, it has been studied for its anti-inflammatory activity and has shown potential in reducing inflammation.
Safety and Hazards
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-24-15-5-3-2-4-13(15)16(21)19-17-18-14(10-25-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVIEQKXGNYVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2619500.png)
![2-[(3-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2619502.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2619508.png)



![6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2619513.png)


![2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid](/img/structure/B2619519.png)
